molecular formula C12H15NO3 B14338689 Benzene, 1-(1-butoxyethenyl)-4-nitro- CAS No. 109125-23-7

Benzene, 1-(1-butoxyethenyl)-4-nitro-

Cat. No.: B14338689
CAS No.: 109125-23-7
M. Wt: 221.25 g/mol
InChI Key: UIGZZQSVUFPUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(1-butoxyethenyl)-4-nitro- (C₁₂H₁₅NO₃) is a nitro-substituted aromatic compound featuring a 1-butoxyethenyl group at the para position. This structure combines electron-withdrawing (nitro group) and electron-donating (butoxyethenyl) substituents, creating unique electronic and steric effects.

Key structural features:

  • Nitro group: Strong electron-withdrawing meta/para-directing substituent.

Properties

CAS No.

109125-23-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(1-butoxyethenyl)-4-nitrobenzene

InChI

InChI=1S/C12H15NO3/c1-3-4-9-16-10(2)11-5-7-12(8-6-11)13(14)15/h5-8H,2-4,9H2,1H3

InChI Key

UIGZZQSVUFPUFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amines

A primary route involves introducing the nitro group through diazotization of an intermediate aniline derivative. This method ensures precise para positioning relative to the butoxyvinyl group:

  • Aniline synthesis : Reduction of nitrobenzene (1) to aniline (2) using hydrogen gas and palladium on carbon.
  • Acetylation : Protection of the amine as acetanilide (3) via reaction with acetic anhydride.
  • Formylation : Vilsmeier-Haack formylation directs formyl group installation at the para position, yielding 4-acetamidobenzaldehyde (4).
  • Wittig reaction : Treatment with a butoxyethyltriphenylphosphonium ylide generates the butoxyvinyl moiety, producing 4-acetamidostyryl butyl ether (5).
  • Deprotection and diazotization : Hydrolysis of the acetamide to 4-aminostyryl butyl ether (6), followed by diazotization with nitrous acid and subsequent nitro group introduction via Sandmeyer conditions.

Reaction Summary :
$$
\text{Nitrobenzene} \xrightarrow{\text{H}2/\text{Pd}} \text{Aniline} \xrightarrow{\text{Ac}2\text{O}} \text{Acetanilide} \xrightarrow{\text{Vilsmeier}} \text{4-Acetamidobenzaldehyde}
$$
$$
\xrightarrow{\text{Wittig}} \text{4-Acetamidostyryl butyl ether} \xrightarrow{\text{HCl/H}2\text{O}} \text{4-Aminostyryl butyl ether} \xrightarrow{\text{HNO}2} \text{Target Compound}
$$

Key Challenges :

  • Regioselectivity : Ensuring formylation occurs exclusively para to the acetamide group.
  • Ylide synthesis : Preparing the butoxyethyltriphenylphosphonium ylide requires careful handling of moisture-sensitive intermediates.

Direct Nitration of Butoxyvinyl-Substituted Benzene

Electrophilic Aromatic Substitution Considerations

An alternative approach involves nitrating a pre-installed butoxyvinylbenzene intermediate. However, the nitro group’s meta-directing effect complicates this route:

  • Butoxyvinyl installation : Friedel-Crafts acylation of benzene with butoxyvinyl chloride (hypothetical electrophile) could yield 1-butoxyvinylbenzene (7).
  • Nitration : Attempted nitration of (7) would predominantly produce meta-nitro derivatives due to the electron-donating nature of the vinyl ether.

Limitations :

  • Low yield : Competitive meta substitution reduces desired para product formation.
  • Side reactions : Acidic nitration conditions (H2SO4/HNO3) may degrade the vinyl ether.

Transition Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling offers a regiocontrolled pathway:

  • Bromination : Generate 4-bromonitrobenzene (8) via directed bromination using a temporary directing group (e.g., trimethylsilyl).
  • Coupling : React (8) with a butoxyvinylboronic ester under Suzuki conditions (Pd(PPh3)4, Na2CO3) to install the butoxyvinyl group.

Advantages :

  • Regioselectivity : Palladium catalysis bypasses traditional directing effects.
  • Functional group tolerance : Mild conditions preserve the nitro group.

Disadvantages :

  • Synthetic complexity : Requires multi-step preparation of the boronic ester.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Diazotization/Wittig Diazotization, Wittig olefination 45–60 High regiocontrol Multi-step, sensitive intermediates
Direct Nitration Friedel-Crafts, nitration 10–20 Simplicity Poor regioselectivity
Suzuki Coupling Bromination, cross-coupling 50–70 Regioselective, mild conditions Boronic ester synthesis required

Experimental Optimization and Catalytic Systems

Enhancing Wittig Reaction Efficiency

  • Ylide preparation : Use freshly prepared butoxyethyltriphenylphosphonium bromide under inert atmosphere.
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane enhances ylide reactivity.

Nitro Group Stability During Coupling

  • Palladium ligands : Bulky ligands (e.g., SPhos) minimize nitro group reduction during Suzuki coupling.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Diazotization

  • Diazonium salt stability : Low temperatures (0–5°C) prevent decomposition during nitro group introduction.
  • Byproduct formation : Copper(I) oxide additives suppress aryl radical formation in Sandmeyer reactions.

Industrial-Scale Considerations and Green Chemistry

Solvent-Free Wittig Reactions

Recent advances employ ball milling for solvent-free ylide generation, reducing waste and improving atom economy.

Spectroscopic Characterization and Quality Control

Key Analytical Data

  • 1H NMR : Vinyl protons (δ 5.8–6.5 ppm), butoxy methylene (δ 3.4–4.1 ppm), aromatic protons (δ 7.5–8.2 ppm).
  • IR Spectroscopy : Nitro group stretch (1520–1350 cm⁻¹), vinyl C=C (1640–1600 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-(1-butoxyethenyl)-4-nitro- can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in Benzene, 1-(1-butoxyethenyl)-4-nitro- can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Electrophilic reagents such as halogens, sulfonic acids, and nitrating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-(1-butoxyethenyl)-4-nitro- is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties. Research in this area is ongoing to identify new therapeutic agents.

Medicine: In medicinal chemistry, Benzene, 1-(1-butoxyethenyl)-4-nitro- and its derivatives are investigated for their potential as drug candidates. The presence of the nitro group can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it suitable for various chemical processes in the manufacturing sector.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-butoxyethenyl)-4-nitro- depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The molecular targets and pathways involved in these effects are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Benzene, 1-ethoxy-4-nitro- (p-Nitrophenetole, CAS 100-29-8)
  • Structure : Nitro group at para position, ethoxy group as a smaller ether substituent.
  • Molecular Weight : 167.16 g/mol vs. 221.25 g/mol (target compound).
  • Boiling Point : 556.2 K at 1 bar; reduced pressure boiling point at 386.7 K (0.004 bar) .
  • Electronic Effects : Ethoxy is less bulky than butoxyethenyl, leading to reduced steric hindrance.
(b) 1-(2-Methoxyethyl)-4-nitrobenzene (CAS 69628-98-4)
  • Structure : Methoxyethyl chain instead of butoxyethenyl.
  • Molecular Weight : 181.18 g/mol.
  • Applications : Used in organic synthesis; nitro group enhances electrophilic substitution reactivity .
(c) 4-Nitrothioanisole (CAS 701-57-5)
  • Structure : Methylthio (-SMe) group replaces butoxyethenyl.
  • Molecular Weight : 169.21 g/mol.
  • Reactivity : Thioether groups are more polarizable than ethers, altering solubility and redox properties .

Substituent Position and Steric Effects

(a) Benzene, 1-methoxy-4-(2-nitroethenyl)- (CAS 3179-10-0)
  • Structure : Nitrovinyl group at para position.
  • Electronic Profile : Conjugated nitroethenyl group enhances electron withdrawal, increasing susceptibility to nucleophilic attack .
  • Activity : Nitrovinyl derivatives are studied in medicinal chemistry for their inhibitory effects on immune checkpoints (e.g., PD-L1) .
(b) Benzene, 1-(bromomethyl)-4-nitro-
  • Structure : Bromomethyl substituent instead of butoxyethenyl.
  • Phase Change Data : Melting point at 372.7 K .
  • Reactivity : Bromine enables nucleophilic substitution reactions, contrasting with the ether’s stability .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Substituent
Benzene, 1-ethoxy-4-nitro- C₈H₉NO₃ 167.16 556.2 Ethoxy
1-(2-Methoxyethyl)-4-nitrobenzene C₉H₁₁NO₃ 181.18 N/A Methoxyethyl
4-Nitrothioanisole C₇H₇NO₂S 169.21 N/A Methylthio
Benzene, 1-(bromomethyl)-4-nitro- C₇H₆BrNO₂ 216.04 N/A Bromomethyl

Key Observations

  • Electronic Effects : Nitro groups dominate reactivity, but substituents like butoxyethenyl modulate steric and solubility profiles.
  • Steric Hindrance : Bulky groups (e.g., butoxyethenyl) may reduce reaction rates in crowded environments compared to smaller analogs (e.g., ethoxy).
  • Biological Relevance : Nitroaromatics with electron-withdrawing groups are promising in drug discovery, particularly for immune checkpoint inhibition .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzene, 1-(1-butoxyethenyl)-4-nitro-?

Methodological Answer:
A two-step synthesis is typical:

Nitration : Introduce the nitro group to the benzene ring using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like meta-substituted isomers. Monitor reaction completion via TLC (silica gel, hexane:ethyl acetate 8:2).

Butoxyethenyl Introduction : Use a Friedel-Crafts alkylation with 1-butoxyethene in the presence of AlCl₃ as a catalyst. Purify the product via column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to remove unreacted reagents and isomers. Validate purity using GC-MS and compare retention indices with NIST spectral libraries .

Advanced: How can crystallographic techniques resolve structural ambiguities in nitroaromatic derivatives like Benzene, 1-(1-butoxyethenyl)-4-nitro-?

Methodological Answer:

Data Collection : Obtain single crystals via slow evaporation in dichloromethane/hexane. Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Use direct methods in SHELXT for phase determination. Refine with SHELXL, adjusting thermal parameters for the nitro and butoxyethenyl groups.

Validation : Analyze residual electron density maps to confirm substituent positions. Compare bond lengths/angles with similar structures in the Cambridge Structural Database (e.g., 1-Benzyloxy-4-(2-nitroethenyl)benzene ). Discrepancies >3σ may indicate disorder or misassignment.

Basic: What safety protocols are critical when handling nitro-substituted benzene derivatives?

Methodological Answer:

  • Personal Protection : Use nitrile gloves, lab coats, and ANSI-approved goggles. Work in a fume hood to avoid inhalation.
  • Storage : Store in amber glass bottles at 4°C, away from amines or oxidizers (e.g., KMnO₄) to prevent explosive reactions .
  • Spill Management : Absorb spills with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste under EPA guidelines .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

Cross-Validation : Compare IR (nitro stretch: 1520–1350 cm⁻¹), ¹H NMR (ethenyl protons: δ 5.2–6.1 ppm, coupling constants J = 10–16 Hz), and mass spectra (molecular ion at [M⁺] = calculated MW ± 1 Da).

High-Resolution MS : Resolve isotopic patterns to confirm molecular formula (e.g., HRMS-ESI for C₁₂H₁₃NO₃⁺).

Reference Databases : Use NIST Chemistry WebBook to compare experimental vs. literature spectra. Discrepancies in UV-Vis λmax may indicate solvent effects or impurities .

Basic: What key spectroscopic markers distinguish Benzene, 1-(1-butoxyethenyl)-4-nitro- from its isomers?

Methodological Answer:

Technique Key Features
IR Nitro symmetric/asymmetric stretches: 1520 cm⁻¹ and 1350 cm⁻¹. C-O-C (butoxy) stretch: 1100–1250 cm⁻¹.
¹H NMR - Aromatic protons: Doublet of doublets at δ 8.2–8.5 ppm (para-nitro).
  • Ethenyl protons: Two doublets (J = 16 Hz) at δ 5.5 and 6.0 ppm. |
    | ¹³C NMR | Nitro-substituted carbon: δ ~148 ppm. Ethenyl carbons: δ 115–125 ppm . |

Advanced: What computational approaches predict the reactivity of nitroethenyl benzene derivatives in electrophilic substitutions?

Methodological Answer:

DFT Modeling : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Reactivity Analysis : The nitro group deactivates the ring, directing electrophiles to the ortho/para positions of the butoxyethenyl group. Compare HOMO-LUMO gaps with experimental kinetic data (e.g., bromination rates) .

Solvent Effects : Simulate solvation with PCM models (e.g., chloroform) to refine activation energy predictions.

Basic: How can researchers mitigate hazards during large-scale reactions involving this compound?

Methodological Answer:

  • Process Design : Use flow chemistry to limit batch size and improve temperature control (exothermic nitration step).
  • Inert Atmosphere : Conduct reactions under N₂ to prevent oxidative decomposition.
  • Waste Management : Quench nitro byproducts with aqueous NaHSO₃ before disposal .

Advanced: What strategies resolve phase separation issues in crystallizing nitroaromatic compounds?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility. Use antisolvents (hexane) to induce crystallization.

Additives : Introduce 5% ethyl acetate to reduce viscosity.

Temperature Gradients : Cool from 60°C to 4°C at 0.5°C/min to grow single crystals. Validate with powder XRD to confirm phase purity .

Basic: What regulatory considerations apply to transporting Benzene, 1-(1-butoxyethenyl)-4-nitro-?

Methodological Answer:

  • DOT Classification : Classify as UN1578 (Nitrobenzene derivatives) for solid forms. Use explosion-proof packaging for air transport.
  • Documentation : Include SDS sections on toxicity (LD₅₀ data) and ecological impact (EC₅₀ for aquatic organisms) per EPA TSCA §5(a)(2) .

Advanced: How can isotopic labeling elucidate degradation pathways of this compound?

Methodological Answer:

Synthesis of Labeled Analog : Introduce ¹⁵N in the nitro group via H¹⁵NO₃/H₂SO₄ nitration.

Degradation Studies : Expose to UV light (254 nm) and analyze products via LC-MS. Track ¹⁵N in intermediates (e.g., nitroso or amine derivatives).

Mechanistic Insights : Use ²H-labeled ethenyl groups to study C=C bond cleavage kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.